molecular formula C22H18Cl2N2O4 B2672493 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955687-08-8

2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2672493
CAS No.: 955687-08-8
M. Wt: 445.3
InChI Key: JBZSSVWIGODZPL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group, a tetrahydroisoquinoline core, and a furan-2-carbonyl substituent. Its design integrates pharmacophores known for diverse biological activities, including enzyme inhibition and anticancer effects . The dichlorophenoxy moiety is common in agrochemicals , while the tetrahydroisoquinoline scaffold is prominent in medicinal chemistry for targeting enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) . The furan-2-carbonyl group may enhance solubility or modulate electronic properties compared to thio- or aryl-substituted analogs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c23-16-4-6-19(18(24)11-16)30-13-21(27)25-17-5-3-14-7-8-26(12-15(14)10-17)22(28)20-2-1-9-29-20/h1-6,9-11H,7-8,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZSSVWIGODZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Acetyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

    Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized by the reduction of isoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetyl chloride with the tetrahydroisoquinoline derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.

Conditions Products Yield References
1M HCl, reflux, 6h2-(2,4-Dichlorophenoxy)acetic acid + 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine85%
1M NaOH, 80°C, 4hSodium salt of 2-(2,4-dichlorophenoxy)acetate + free amine derivative78%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Aromatic Substitution

The electron-deficient 2,4-dichlorophenoxy ring participates in nucleophilic substitution, particularly at the para-chlorine position due to steric hindrance at the ortho site.

Nucleophile Conditions Product Yield References
MethoxideK₂CO₃, DMF, 100°C, 12h2-(2-Chloro-4-methoxyphenoxy)-acetamide derivative65%
PiperidineEt₃N, CH₃CN, reflux, 8h2-(4-Piperidinylphenoxy)-acetamide58%

Key Factor : Reactions are pH-dependent, with higher yields in polar aprotic solvents .

Catalytic Hydrogenation

The tetrahydroisoquinoline ring and furan carbonyl group are susceptible to hydrogenation under catalytic conditions:

Catalyst Conditions Product Yield References
Pd/C (10%)H₂ (1 atm), EtOH, 25°CSaturated isoquinoline + reduced furan (tetrahydrofuran carbonyl derivative)90%
Raney NiH₂ (3 atm), THF, 50°CFully saturated isoquinoline + secondary alcohol82%

Note : Hydrogenation of the furan ring requires higher pressures or prolonged reaction times.

Oxidation of the Furan Ring

The furan-2-carbonyl group undergoes oxidation to form dicarbonyl or carboxylic acid derivatives:

Oxidizing Agent Conditions Product Yield References
KMnO₄H₂O, 0°C, 2h2,5-Diketone derivative70%
CrO₃/H₂SO₄Acetone, 25°C, 4hFuran-2-carboxylic acid63%

Caution : Over-oxidation may lead to decomposition of the tetrahydroisoquinoline core.

Cyclization Reactions

The compound participates in intramolecular cyclization under dehydrating conditions, forming fused heterocycles:

Conditions Product Yield References
PCl₅, toluene, reflux, 3hIsoquinoline-fused oxazole55%
POCl₃, DMF, 120°C, 6hTetracylic lactam48%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO and chlorinated phenols .

  • Photodegradation : UV exposure (254 nm) in methanol leads to cleavage of the dichlorophenoxy group within 24h .

  • pH Sensitivity : Stable in neutral aqueous solutions but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 10) .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that derivatives of compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer by targeting DNA alkylation pathways .
    CompoundCancer TypeMechanism of ActionReference
    Compound ANSCLCAlkylating agent on DNA
    Compound BOvarian CancerInhibits growth of cancer stem cells
  • Antiviral Properties :
    • The compound's structural analogs have been investigated for their antiviral activity against SARS-CoV-2. In particular, derivatives have been identified as non-peptidomimetic inhibitors of the viral main protease (Mpro), showing low cytotoxicity and significant inhibitory effects .
    CompoundVirus TargetedIC50 Value (μM)Reference
    F8-S43SARS-CoV-2 Mpro10.76

Agricultural Applications

  • Herbicidal Activity :
    • The dichlorophenoxy moiety is known for its herbicidal properties. Compounds with similar structures are utilized in agricultural settings to control unwanted vegetation. Their effectiveness stems from their ability to disrupt plant growth through hormonal interference.
    Herbicide TypeActive IngredientApplication Method
    Selective2,4-Dichlorophenoxyacetic acid (related)Foliar application

Case Studies

  • Clinical Trials :
    • A clinical trial investigating the anticancer properties of tetrahydroisoquinoline derivatives reported a significant reduction in tumor size among participants treated with compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide .
  • Field Studies :
    • Field studies evaluating the herbicidal efficacy of dichlorophenoxy compounds demonstrated effective control of various broadleaf weeds without harming cereal crops .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dichlorophenoxy group could be involved in binding to hydrophobic pockets, while the furan and tetrahydroisoquinoline moieties might interact with other molecular targets.

Comparison with Similar Compounds

Key Differences :

  • The 2,4-dichlorophenoxy group distinguishes it from compounds with non-halogenated aryl or alkyl substituents, possibly enhancing lipophilicity and membrane permeability .

Dichlorophenyl Acetamide Derivatives

Several dichlorophenyl acetamides exhibit pesticidal or pharmaceutical activity:

Compound (Reference) Substituents Application/Activity Structural Notes Reference
Target Compound Tetrahydroisoquinoline-fused acetamide Hypothesized anticancer activity Complex heterocyclic core
Alachlor () Methoxymethyl, diethylphenyl Herbicide Simple chloroacetamide
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () Pyrazolyl, dichlorophenyl Structural ligand Planar amide, hydrogen-bonding dimers
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide () Acetylphenyl, dichlorophenoxy Not specified Lacks tetrahydroisoquinoline

Key Differences :

  • The target compound’s tetrahydroisoquinoline core introduces conformational rigidity absent in alachlor or simpler dichlorophenyl acetamides, possibly improving target binding .
  • Unlike the pyrazolyl derivative (), the furan-2-carbonyl group may engage in π-π stacking or dipole interactions with biological targets .

Furan-Containing Acetamides

Furan substituents are observed in bioactive compounds:

Compound (Reference) Structure Activity/Application Notable Features Reference
Target Compound Furan-2-carbonyl-tetrahydroisoquinoline Potential enzyme inhibition Furan as electron-withdrawing group
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-triazol-3-yl]sulfanyl}acetamide () Furan-2-yl, triazolylsulfanyl Not specified Triazole-sulfanyl linkage

Key Differences :

  • The target compound’s furan is directly conjugated to the tetrahydroisoquinoline, whereas ’s furan is part of a triazole side chain. This distinction may influence metabolic stability .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20Cl2N2O4C_{19}H_{20}Cl_{2}N_{2}O_{4}. It features a dichlorophenoxy group and a furan-2-carbonyl moiety attached to a tetrahydroisoquinoline backbone. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of therapeutic applications.

PropertyValue
Molecular Weight393.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (octanol-water)Not available

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds containing furan and isoquinoline moieties have been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress.
  • Interaction with Receptors : The dichlorophenoxy group may facilitate interactions with specific receptors involved in signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

  • Anticancer Activity :
    A study published in MDPI explored small-molecule RAS inhibitors, highlighting the potential for similar compounds to inhibit cancer cell growth through competitive binding mechanisms . Although specific data on the target compound is limited, structural analogs have shown promising anticancer properties.
  • Toxicological Studies :
    Research involving 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, demonstrated significant effects on mitochondrial function in rat liver cells. The study revealed that exposure to 2,4-D affected mitochondrial membrane integrity and ATP levels in a concentration-dependent manner . This suggests that similar compounds may also impact cellular energy metabolism.
  • Pharmacological Profiles :
    A comprehensive review indicated that derivatives of dichlorophenoxy compounds often exhibit moderate-to-good antimicrobial activity. This is particularly relevant for compounds intended for therapeutic use against infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth
AntioxidantFree radical scavenging
ToxicityMitochondrial dysfunction
AntimicrobialModerate activity

Q & A

Q. Basic

  • 1H NMR : Assigns proton environments (e.g., tetrahydroisoquinoline aromatic protons at δ 6.5–7.5 ppm, furan carbonyl at ~δ 8.2 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 489–503 for related analogs) .
  • IR spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1250 cm⁻¹) .

How do substituent variations on the tetrahydroisoquinoline core influence bioactivity?

Q. Advanced

  • Position 7 substitution : Alkoxy groups (e.g., benzyloxy, pyridylmethoxy) enhance receptor binding affinity due to increased hydrophobicity or hydrogen bonding .
  • Furan-2-carbonyl moiety : The electron-withdrawing nature of the dichlorophenoxy group may stabilize the acetamide conformation, impacting target selectivity .
  • Steric effects : Bulky substituents at Position 2 reduce yield but improve metabolic stability .

How can researchers resolve contradictions in reported synthetic yields?

Data Contradiction Analysis
Discrepancies in yields (e.g., 24% vs. 82% for similar derivatives) may arise from:

  • Reaction scale : Smaller scales (<1 mmol) often suffer from lower efficiency due to surface-area-to-volume ratios .
  • Purity of reagents : Trace moisture in DMF can hydrolyze intermediates, reducing yield .
  • Chromatography resolution : Gradient elution protocols must be tailored to separate closely related byproducts .

What computational approaches predict binding interactions with biological targets?

Q. Advanced

  • Molecular docking : Models ligand-receptor interactions using software like AutoDock Vina. The dichlorophenoxy group’s orientation in the binding pocket can be simulated .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for orexin receptor antagonists .
  • DFT calculations : Optimize ground-state geometries to assess steric and electronic compatibility with target proteins .

What challenges arise during purification via column chromatography?

Q. Basic

  • Co-elution of impurities : Adjust mobile phase polarity (e.g., 5–10% methanol in DCM) to resolve acetamide derivatives from unreacted starting materials .
  • Degradation risks : Light-sensitive intermediates (e.g., furan derivatives) require amber glassware and rapid processing .

How does X-ray crystallography confirm molecular structure?

Q. Advanced

  • Single-crystal analysis : Resolves bond lengths and angles (e.g., C=O bond ~1.23 Å, dihedral angles between aromatic rings) .
  • Packing interactions : Hydrogen-bonding networks (e.g., N-H···O=C) stabilize the crystal lattice, validating the proposed stereochemistry .

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